molecular formula C7H13BrO2 B13498454 2-(2-Bromoethyl)-2-ethyl-1,3-dioxolane

2-(2-Bromoethyl)-2-ethyl-1,3-dioxolane

Cat. No.: B13498454
M. Wt: 209.08 g/mol
InChI Key: SQOOQLYZDIWWBP-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-2-ethyl-1,3-dioxolane is an organic compound with the molecular formula C7H13BrO2. It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms. This compound is often used as an intermediate in organic synthesis due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromoethyl)-2-ethyl-1,3-dioxolane typically involves the reaction of ethylene glycol with acrolein, followed by bromination. The reaction conditions often include the use of a solvent such as chloroform or ethyl acetate, and the reaction is carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process includes the bromination of ethyl dioxolane derivatives using bromine or hydrogen bromide in the presence of a catalyst .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromoethyl)-2-ethyl-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Products include azidoethyl dioxolane or thiocyanatoethyl dioxolane.

    Oxidation: Products include dioxolane carboxylic acids or ketones.

    Reduction: The major product is 2-ethyl-1,3-dioxolane.

Scientific Research Applications

2-(2-Bromoethyl)-2-ethyl-1,3-dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)-2-ethyl-1,3-dioxolane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications, where the compound acts as an intermediate in forming more complex structures .

Comparison with Similar Compounds

Uniqueness: 2-(2-Bromoethyl)-2-ethyl-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions, including nucleophilic substitution and oxidation, sets it apart from other similar compounds .

Properties

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

IUPAC Name

2-(2-bromoethyl)-2-ethyl-1,3-dioxolane

InChI

InChI=1S/C7H13BrO2/c1-2-7(3-4-8)9-5-6-10-7/h2-6H2,1H3

InChI Key

SQOOQLYZDIWWBP-UHFFFAOYSA-N

Canonical SMILES

CCC1(OCCO1)CCBr

Origin of Product

United States

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